3-(3-bromopropyl)-1,1-difluorocyclobutane
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Overview
Description
3-(3-bromopropyl)-1,1-difluorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 3-bromopropyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)-1,1-difluorocyclobutane typically involves the reaction of 1,1-difluorocyclobutane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromopropyl)-1,1-difluorocyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding propyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of 3-(3-substituted propyl)-1,1-difluorocyclobutane derivatives.
Reduction: Formation of 3-propyl-1,1-difluorocyclobutane.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Scientific Research Applications
3-(3-bromopropyl)-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-bromopropyl)-1,1-difluorocyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromopropyl)-1,1-difluorocyclopentane
- 3-(3-bromopropyl)-1,1-difluorocyclohexane
- 3-(3-bromopropyl)-1,1-difluorocycloheptane
Uniqueness
3-(3-bromopropyl)-1,1-difluorocyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The presence of the difluorocyclobutane ring can influence the reactivity and stability of the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2229592-37-2 |
---|---|
Molecular Formula |
C7H11BrF2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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